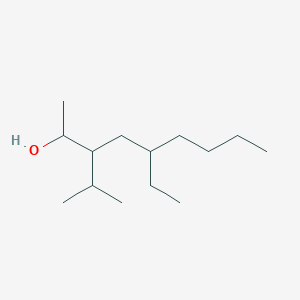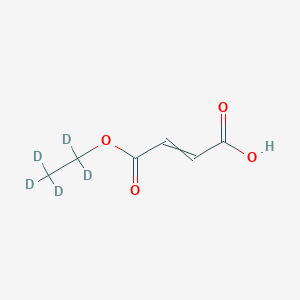
Terbufos-d10 (O,O-diethyl-d10)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terbufos-d10 (O,O-diethyl-d10): is a stable isotope-labeled compound used primarily in analytical chemistry. It is a derivative of terbufos, an organophosphate insecticide and nematicide. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, making it useful for various research applications, particularly in mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Terbufos-d10 (O,O-diethyl-d10) involves the incorporation of deuterium into the terbufos molecule. The primary synthetic route includes the reaction of diethyl phosphorodithioic acid with formaldehyde and tert-butylthiol in the presence of deuterated reagents. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the incorporation of deuterium .
Industrial Production Methods: Industrial production of Terbufos-d10 (O,O-diethyl-d10) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s chemical purity and isotopic enrichment .
Analyse Chemischer Reaktionen
Types of Reactions: Terbufos-d10 (O,O-diethyl-d10) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Hydrolysis: Alkaline conditions, such as sodium hydroxide or potassium hydroxide solutions, are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under mild to moderate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Hydrolysis: Diethyl phosphorodithioic acid and tert-butylthiol.
Substitution: Various substituted phosphorodithioates.
Wissenschaftliche Forschungsanwendungen
Chemistry: Terbufos-d10 (O,O-diethyl-d10) is used as an internal standard in mass spectrometry for the quantification of terbufos residues in environmental and biological samples. Its stable isotope labeling allows for accurate and precise measurements .
Biology: In biological research, Terbufos-d10 (O,O-diethyl-d10) is used to study the metabolism and degradation pathways of terbufos in organisms. It helps in understanding the biotransformation processes and the formation of metabolites .
Medicine: Although not directly used in medicine, the compound’s role in analytical chemistry aids in the detection and monitoring of terbufos exposure in clinical toxicology .
Industry: In the industrial sector, Terbufos-d10 (O,O-diethyl-d10) is used in quality control and regulatory compliance testing to ensure that terbufos levels in agricultural products are within safe limits .
Wirkmechanismus
Terbufos-d10 (O,O-diethyl-d10) itself does not have a direct mechanism of action as it is primarily used as an analytical standard. its parent compound, terbufos, acts as an acetylcholinesterase inhibitor. Terbufos inactivates acetylcholinesterase by phosphorylating the hydroxyl group of serine at the enzyme’s active site, leading to the accumulation of acetylcholine and subsequent neurotoxicity .
Vergleich Mit ähnlichen Verbindungen
Terbufos: The non-deuterated parent compound used as an insecticide and nematicide.
Phorate: Another organophosphate insecticide with a similar mechanism of action.
Disulfoton: An organophosphate insecticide with comparable chemical properties and applications.
Uniqueness: Terbufos-d10 (O,O-diethyl-d10) is unique due to its stable isotope labeling, which makes it particularly valuable in analytical chemistry for precise quantification and tracing studies. The deuterium atoms provide a distinct mass difference, allowing for clear differentiation from non-labeled compounds in mass spectrometric analyses .
Eigenschaften
Molekularformel |
C9H21O2PS3 |
|---|---|
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
tert-butylsulfanylmethylsulfanyl-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H21O2PS3/c1-6-10-12(13,11-7-2)15-8-14-9(3,4)5/h6-8H2,1-5H3/i1D3,2D3,6D2,7D2 |
InChI-Schlüssel |
XLNZEKHULJKQBA-HXOHQZFQSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC([2H])([2H])C([2H])([2H])[2H])SCSC(C)(C)C |
Kanonische SMILES |
CCOP(=S)(OCC)SCSC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2R,3R,4S,6S)-3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B13440952.png)

![[(4R)-4-azido-3-benzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B13440967.png)

![3-Chloro-a-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride; rac threo-Hydroxybupropion-d9 Hydrochloride](/img/structure/B13440972.png)
![(6alpha,11beta,16alpha,17alphalpha)-S-(Chloromethyl) Ester, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carbothioic acid](/img/structure/B13440978.png)
![2-[4-(3-aminophenyl)-1H-pyrazol-1-yl]-N-ethylacetamide](/img/structure/B13440990.png)

